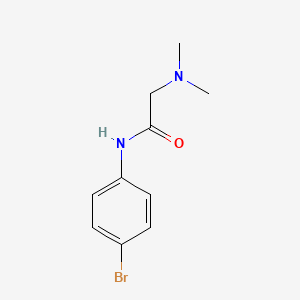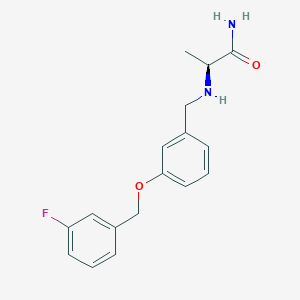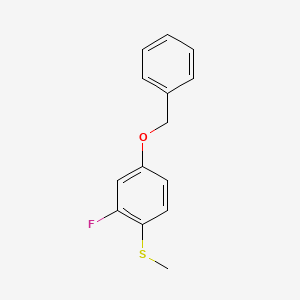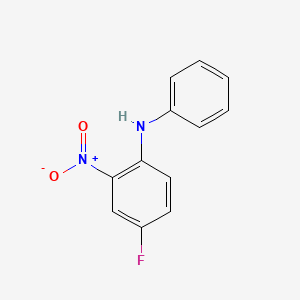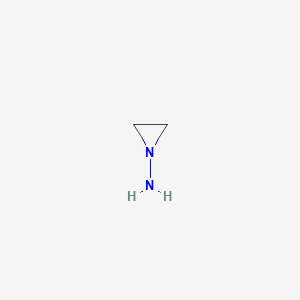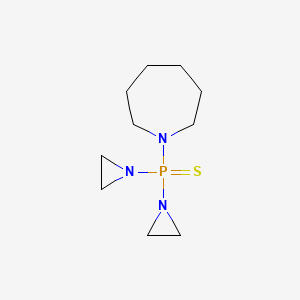
methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is an organic compound that features a naphthalene ring system substituted with an iodine atom and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the iodination of a tetrahydronaphthalene derivative followed by the introduction of a carbamate group. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exerts its effects depends on its interaction with molecular targets. The iodine atom and carbamate group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where iodine’s reactivity is advantageous.
Propiedades
Número CAS |
1210-13-5 |
|---|---|
Fórmula molecular |
C12H14INO2 |
Peso molecular |
331.15 g/mol |
Nombre IUPAC |
methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C12H14INO2/c1-16-12(15)14-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-11H,6-7H2,1H3,(H,14,15) |
Clave InChI |
FUMDWBGYZTWGQC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1C(CCC2=CC=CC=C12)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


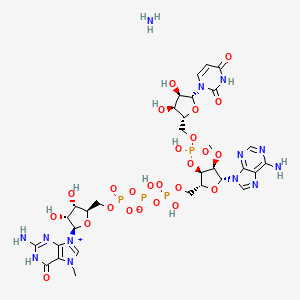
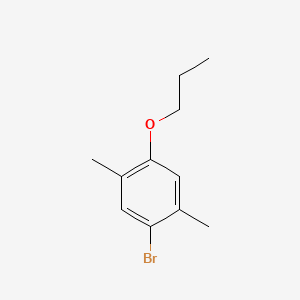
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
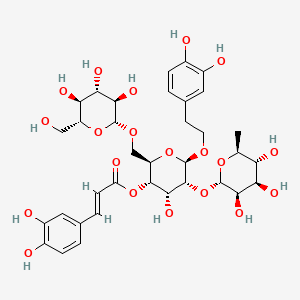
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

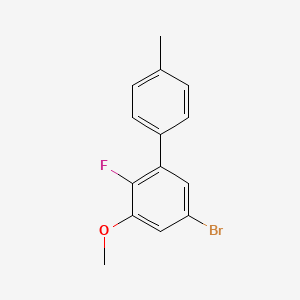
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
